3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid, also known as GSK-J1, is a potent and selective small-molecule inhibitor of histone demethylases. [] It specifically inhibits the activity of histone lysine demethylases JMJD3 and UTX, also known as KDM6B and KDM6A respectively. [] These enzymes play crucial roles in regulating gene expression by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and accessibility for transcription factors. [] Due to the critical role of histone methylation in numerous cellular processes, GSK-J1 is widely employed in scientific research to investigate the functional consequences of modulating histone methylation levels in various biological contexts.
GSK-J2 is a bioactive small molecule that functions as a negative control compound for GSK-J1. It is specifically a pyridine regio-isomer of GSK-J1 and is characterized by its poor inhibition of the histone H3 lysine 27 demethylase, known as Jumonji domain-containing protein 3. The inhibitory concentration (IC₅₀) of GSK-J2 exceeds 100 micromolar, indicating minimal biological activity compared to its counterpart, GSK-J1, which has significant inhibitory effects on demethylases involved in epigenetic regulation .
GSK-J2 is classified within the category of chemical compounds used in epigenetic research, particularly focusing on histone demethylation processes. It is synthesized primarily in research laboratories and specialized chemical manufacturing facilities, adhering to strict quality control measures . The compound's role as a negative control makes it essential in studies exploring the mechanisms of histone demethylases and their implications in various biological processes.
The synthesis of GSK-J2 involves several intricate steps aimed at achieving the desired regio-isomeric form. The process typically includes:
Although detailed industrial production methods are not widely documented, it is likely that they follow similar synthetic routes with optimizations for large-scale production.
The molecular structure of GSK-J2 can be represented by its InChI and InChI Key:
InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
LFPRQFGWKMRKLV-UHFFFAOYSA-N
.
These identifiers provide a unique representation of the compound's molecular structure, which is essential for computational modeling and database searching.
Due to its stability and lack of significant reactivity, it serves as an ideal candidate for in vitro studies without interference from unwanted side reactions.
GSK-J2 operates primarily as a negative control for GSK-J1 by exhibiting minimal inhibition against the histone H3 lysine 27 demethylase JMJD3. The mechanism involves:
GSK-J2 possesses several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for various experimental applications.
GSK-J2 has a broad range of scientific applications:
Histone demethylases (KDMs) dynamically regulate gene expression by removing methyl groups from lysine residues on histone tails, thereby modulating chromatin accessibility. The Jumonji C (JmjC) domain-containing demethylases, including the H3K27me3/me2-specific subfamily (KDM6), require Fe²⁺ and α-ketoglutarate as enzymatic cofactors. KDM6A (UTX) and KDM6B (JMJD3) specifically demethylate the repressive mark H3K27me3, activating genes involved in development, immune responses, and cellular differentiation [1] [3] [8]. Dysregulation of these enzymes is implicated in cancer, inflammatory diseases, and developmental disorders, making them high-priority therapeutic targets [3] [6].
GSK-J2 (3-((2-(pyridin-3-yl)-6-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)pyrimidin-4-yl)amino)propanoic acid; CAS#1394854-52-4) is the chemically synthesized regio-isomer of the active KDM6A/B inhibitor GSK-J1. Unlike GSK-J1, GSK-J2 lacks significant inhibitory activity against JMJD3 or UTX (IC₅₀ >100 µM) due to its inability to form a bidentate interaction with the catalytic Fe²⁺ ion [1] [7]. This property designates GSK-J2 as an essential negative control to distinguish target-specific effects from off-target artifacts in epigenetic studies. Its use validates that observed phenotypes—such as reduced inflammation or cancer cell death—result specifically from H3K27 demethylase inhibition rather than non-specific cellular toxicity [2] [9].
The discovery of GSK-J1 and its control analog GSK-J2 emerged from a structure-guided screen of ~2 million compounds at GlaxoSmithKline. High-resolution crystallography of JMJD3 bound to GSK-J1 revealed that its pyridyl-pyrimidine moiety chelates the catalytic Fe²⁺, while its propanoic acid mimics α-ketoglutarate binding. The ortho-positioned nitrogen in GSK-J1’s pyridine ring enables this interaction, whereas the meta-position in GSK-J2 sterically hinders metal coordination [1] [7]. Both compounds share nearly identical physicochemical properties (molecular weight: 389.46 g/mol; elemental composition: C, 67.85%; H, 5.95%; N, 17.98%; O, 8.22%), but their structural differences confer distinct biological activities [2]. GSK-J2’s development underscores the necessity of rigorous controls in chemical biology to decipher epigenetic mechanisms.
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